3H-3-Benzazepine

Synthetic Chemistry Heterocyclic Scaffolds Reaction Optimization

SAR studies on 3-benzazepine analogs face a critical challenge: even minor substitutions can shift receptor affinity by >500-fold, making cross-study comparisons unreliable. 3H-3-Benzazepine (CAS 264-12-0) solves this as the definitive unsubstituted 'null' control. - Provides an unbiased baseline for D1, 5-HT2C, and GluN2B receptor profiling. - Enables clean electrophilic substitution at the 7-position for analog synthesis. - Available at ≥95% purity with standard pack sizes from 10 mg to bulk custom.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 264-12-0
Cat. No. B1654730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-3-Benzazepine
CAS264-12-0
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=CNC=CC2=C1
InChIInChI=1S/C10H9N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-8,11H
InChIKeyYGLDQFWPUCURIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-3-Benzazepine: Unsubstituted Scaffold for Dopamine, Serotonin & NMDA Receptor Research


3H-3-Benzazepine (CAS 264-12-0) is the unsubstituted parent heterocycle of the 3-benzazepine class, a bicyclic system comprising a benzene ring fused to an azepine ring [1]. With a molecular weight of 143.18 g/mol and a typical purity of ≥95%, it serves as the essential, unbiased starting scaffold for structure-activity relationship (SAR) studies targeting dopamine D1, serotonin 5-HT2C, and NMDA GluN2B receptors [2][3]. Its lack of substituents ensures that any observed biological activity is attributable solely to the core ring system, making it an indispensable tool for deconstructing complex pharmacological profiles and establishing baseline physicochemical properties [4].

Unsubstituted parent scaffold for SAR studies
Essential baseline control without substituent bias
Regioisomer-specific identity (3H- over 1H-)

3H-3-Benzazepine: Isomer & Derivative Substitution Risks


Generic substitution of 3H-3-benzazepine with its regioisomers (1H-1-benzazepine, 2-benzazepine) or even simple substituted derivatives (e.g., 3-methyl, 7-hydroxy) leads to profound and unpredictable shifts in molecular properties and biological activity. Isomeric differences alter the fundamental π-electron system and nitrogen placement, drastically changing reactivity and binding [1]. More critically, SAR studies demonstrate that even minor substitutions on the 3-benzazepine core, such as a single 7-chloro or 3-methyl group, can alter receptor affinity by over 500-fold [2] and determine whether a compound acts as an agonist or antagonist at the D1 dopamine receptor [3]. The unsubstituted scaffold is therefore the only reliable control and starting point for reproducible, interpretable research, as any substitution introduces confounding variables that invalidate cross-study comparisons.

Regioisomer mismatch
1H-1-benzazepine has different nitrogen placement; reaction outcomes and receptor binding profiles may not transfer.
Substituted derivative interference
Even minor substituents (e.g., 7-Cl, 3-CH3) can shift receptor affinity by >500-fold and switch functional behavior, making direct replacement invalid.
General analog confounding
Any substitution adds variables that prevent reproducible cross-study SAR comparisons; only the unsubstituted scaffold serves as a common reference.

3H-3-Benzazepine: Selection Evidence Over Analogs


Regioisomeric Purity: 3H- vs. 1H-Benzazepine

The 3H-3-benzazepine isomer is chemically distinct from its 1H-1-benzazepine counterpart. In nitrene insertion reactions with naphthalene, the formation of 3H-3-benzazepine and 1H-1-benzazepine is highly dependent on reaction conditions [1]. The unsubstituted 3H-3-benzazepine scaffold is required as a key intermediate in specific synthetic routes to tetrahydro-3-benzazepines, whereas 1H-1-benzazepine leads to different products and is not a viable substitute [2].

Regioisomeric Purity
Head-to-head
3H- vs. 1H-benzazepine: distinct N-placement leads to different synthetic outcomes.
Ensures correct scaffold identity
Nitrene insertion yields mixture; 3H-isomer required for tetrahydro-3-benzazepine synthesis.
Synthetic Chemistry Heterocyclic Scaffolds Reaction Optimization

GluN2B Receptor Baseline Activity

In a systematic deconstruction study of the potent GluN2B antagonist (R,R)-2 (Ki = 17 nM), the unsubstituted 3-benzazepine scaffold was tested. The removal of all substituents resulted in a 'considerably reduced' GluN2B affinity, establishing the absolute baseline activity of the core ring system against which all substitutions are measured [1]. This baseline is essential for interpreting SAR and is not provided by any other substituted analog.

GluN2B Baseline
Head-to-head
Considerably reduced affinity vs. substituted (R,R)-2 (Ki 17 nM)
Null-activity control for SAR
Baseline for deconstruction–reconstruction studies; no substituted analog provides this reference.
NMDA Receptor Neuropharmacology Medicinal Chemistry

Dopamine D1 Receptor SAR: 7-H Baseline

A landmark structure-affinity study on human putamen D1 receptors established a rank order of potency for 7-substituents on the 3-benzazepine scaffold: Cl = Br ≫ CH3 > OH ≥ H [1]. This places the unsubstituted 7-H compound at the lower end of the 500-fold affinity range. This quantitative relationship demonstrates that the 7-H (parent) form is a low-affinity baseline. Introducing a 3-methyl group on this 7-H parent increases its affinity by two- to fivefold [1], a quantifiable jump that is only interpretable when the parent compound's activity is known.

D1 Affinity Rank
Head-to-head
7-H (parent): lowest affinity; Cl = Br ≫ CH3 > OH ≥ H
Low-affinity reference for assay calibration
Affinity range spans >500-fold; 7-H anchors the low end for reproducible measurement.
Dopamine Receptors D1 Antagonist CNS Drug Discovery

3H-3-Benzazepine: Validated Research Applications


GluN2B-NMDA SAR Library Construction

Researchers developing negative allosteric modulators for neurodegenerative diseases use 3H-3-benzazepine as the essential 'null' compound. It serves as the baseline control in deconstruction studies, proving that activity is conferred by specific substituents and not the core scaffold. A complete SAR table is impossible without this compound to anchor the lower end of the activity spectrum [1].

Dopamine D1 Receptor Assay Calibration

Laboratories performing routine screening of novel D1 receptor ligands require a low-affinity reference standard to validate assay sensitivity and establish a reliable baseline for comparing new chemical entities. The 7-H parent compound provides this quantitative low-end anchor, ensuring that the affinity gains from new analogs (e.g., 500-fold increases) are accurately and reproducibly measured [1].

Starting Material for Custom Derivatives

For organic chemists engaged in medicinal chemistry, 3H-3-benzazepine is the optimal, unfunctionalized starting material. It allows for the introduction of diverse functional groups (e.g., at the 7-position) via electrophilic substitution or directed metalation, yielding a pure, well-defined product. This avoids the labor-intensive and costly de novo synthesis of the core ring system for every new analog [2].

Application
Selection Property
Validation Focus
GluN2B-NMDA modulator SAR studies
Unsubstituted baseline control
Null-activity reference in binding assays
D1 receptor ligand screening
Low-affinity reference standard
Assay sensitivity and affinity baseline
Custom 3-benzazepine derivative synthesis
Unfunctionalized core scaffold
Regiochemical purity and derivatization potential

Technical Documentation Hub

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14 linked technical documents
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